Calculated Lipophilicity (XLogP3) vs. Unsubstituted Parent Amine
The target compound exhibits a computed XLogP3 of 1.5, whereas the unsubstituted (3R,4S)-4-fluorooxolan-3-amine (CAS 2165994‑98‑7) has an XLogP3 of 2.2. The lower lipophilicity of the N‑(3‑methylbutyl) derivative arises from the reduced exposure of the polar amine group upon alkylation .
| Evidence Dimension | Computed octanol‑water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | (3R,4S)-4-fluorooxolan-3-amine (CAS 2165994‑98‑7): XLogP3 = 2.2 |
| Quantified Difference | ΔXLogP3 = –1.2 (target is more hydrophilic) |
| Conditions | XLogP3 algorithm (PubChem/ChemSrc); standard computational prediction |
Why This Matters
A 1.2‑unit shift in XLogP3 can significantly influence membrane permeability and aqueous solubility, making the target compound more suitable for applications requiring moderate hydrophilicity.
